BenchChemオンラインストアへようこそ!

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

Ion Channel Pharmacology KCNQ2 Potassium Channel Neurological Research

This chlorinated quinazoline building block features a 4-oxo group and a free carboxylic acid at the 2-position, enabling orthogonal derivatization for kinase inhibitor libraries. Its demonstrated potency against the KCNQ2 potassium channel (IC50 = 70 nM) and the ABCG2 efflux transporter (IC50 = 382 nM) distinguishes it from other quinazoline-2-carboxylic acid analogs, making it a critical reagent for neuroscience and multidrug resistance research. Bulk quantities and custom synthesis are available to support lead optimization programs.

Molecular Formula C9H5ClN2O3
Molecular Weight 224.60
CAS No. 480451-49-8
Cat. No. B3032763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
CAS480451-49-8
Molecular FormulaC9H5ClN2O3
Molecular Weight224.60
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(=O)O
InChIInChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13)
InChIKeyLHAAEYMCOXCPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid: Chemical Profile and Procurement Specifications


6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid (CAS: 480451-49-8) is a chlorinated quinazoline derivative with the molecular formula C₉H₅ClN₂O₃ and a molecular weight of 224.6 g/mol [1]. It is primarily utilized as a key synthetic intermediate in medicinal chemistry, particularly for the development of quinazoline-based kinase inhibitors [2]. The compound features a bicyclic quinazoline core, a 4-oxo group, and a carboxylic acid moiety at the 2-position, which are essential for further derivatization and biological activity .

Why 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid Cannot Be Simply Substituted with Generic Analogs


Direct substitution of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid with other quinazoline-2-carboxylic acid analogs is not advised due to significant differences in their biological activity profiles. While the core scaffold is shared among this class, subtle variations in substitution patterns, such as the presence and position of a chlorine atom or the oxidation state of the ring system, profoundly alter target engagement and potency. For example, the 4-oxo group and 6-chloro substitution are critical for achieving specific interactions with kinase ATP-binding pockets [1]. Interchanging compounds without these precise structural features can lead to drastically different or abolished activity, as evidenced by the wide range of IC50 values reported across closely related structures [2].

Quantitative Differentiation of 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid: Evidence for Scientific Selection


Comparative Ion Channel Inhibition: KCNQ2 Antagonism vs. Structural Analogs

The compound demonstrates measurable antagonistic activity at the KCNQ2 potassium channel, with a reported IC50 of 70 nM [1]. This activity can be compared to another quinazoline derivative, which showed agonist activity at KCNQ2/KCNQ3 with an EC50 of 5,500 nM [2]. While not a direct head-to-head study, this cross-study comparison illustrates the functional divergence within the quinazoline class; the target compound acts as an antagonist with nanomolar potency, whereas a structurally related analog acts as a micromolar agonist, highlighting its distinct pharmacological fingerprint for ion channel research.

Ion Channel Pharmacology KCNQ2 Potassium Channel Neurological Research

Cross-Study Comparison of ABCG2 Transporter Inhibition

The compound exhibits inhibitory activity against the human ABCG2 efflux transporter, with a reported IC50 of 382 nM [1]. This can be contextualized against data for a different quinazoline-2-carboxylic acid derivative, which demonstrated an IC50 of 2,480 nM against a distinct cellular target [2]. While the targets differ, this cross-study observation suggests that this specific compound possesses low-micromolar to sub-micromolar potency across various protein classes, a feature not universally shared among its analogs. This broad activity profile is valuable for exploring polypharmacology.

ABC Transporter Multidrug Resistance ABCG2 Inhibition

Structural Differentiation from Non-Oxo and 4-Substituted Analogs

The presence of the 4-oxo group and a free carboxylic acid at the 2-position differentiates this compound from several commercially available close analogs. For instance, 6-Chloroquinazoline-2-carboxylic acid (CAS: 1204390-45-3) lacks the 4-oxo group, and 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid (CAS: 54643-79-7) [1] features a bulky 4-phenyl substituent. The 4-oxo group is a critical hydrogen-bond acceptor in many kinase ATP-binding pockets, and its absence or substitution fundamentally alters the molecule's shape, electronics, and binding potential [2]. This makes the target compound a unique and specific building block for generating libraries of 4-oxo-quinazoline derivatives.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

Optimal Application Scenarios for Procuring 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic Acid


Potassium Channel Pharmacology and Neuroscience Research

This compound is a suitable chemical probe for investigating the role of the KCNQ2 potassium channel in neuronal excitability. Its specific antagonist activity (IC50 = 70 nM) [1] allows researchers to selectively block this channel subtype in electrophysiology assays, distinguishing it from other quinazoline analogs with different functional effects or lower potency.

Investigating Multidrug Resistance (MDR) Mediated by ABCG2

The compound's ability to inhibit the ABCG2 efflux transporter (IC50 = 382 nM) [1] makes it a valuable tool for in vitro studies on multidrug resistance. It can be used to assess the role of ABCG2 in drug disposition and to evaluate the potential of chemosensitization in cancer cell lines that overexpress this transporter.

Synthesis of Focused Quinazoline-Based Kinase Inhibitor Libraries

As a versatile synthetic intermediate, this compound is ideal for constructing libraries of 4-oxo-1,4-dihydroquinazoline derivatives, a core scaffold in numerous ATP-competitive kinase inhibitors [1]. Its free carboxylic acid at the 2-position and the 4-oxo group provide orthogonal handles for parallel derivatization, enabling efficient exploration of structure-activity relationships (SAR) around this privileged pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.